2-Hydroxy-5-({4'-methyl-2'-[(phenylcarbonyl)amino]-4,5'-bi-1,3-thiazol-2-yl}amino)benzoic acid
Overview
Description
5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is a complex organic compound that features a unique structure combining benzoylamino, thiazole, and hydroxybenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with 2-hydroxybenzoic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and benzoylamino moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxybenzoic acid: Shares the hydroxybenzoic acid moiety but lacks the thiazole and benzoylamino groups.
5-Hydroxyanthranilic acid: Similar structure but with different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents
Uniqueness
5-{[2’-(benzoylamino)-4’-methyl-4,5’-bi-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
5-[[4-(2-benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S2/c1-11-17(31-21(22-11)25-18(27)12-5-3-2-4-6-12)15-10-30-20(24-15)23-13-7-8-16(26)14(9-13)19(28)29/h2-10,26H,1H3,(H,23,24)(H,28,29)(H,22,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVHCVWQEQNNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=CC(=C(C=C4)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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